3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide is a complex organic compound that belongs to the class of benzisoxazoles. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide typically involves multiple steps, including the formation of the benzisoxazole ring and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzisoxazole ring through cyclization of appropriate precursors.
Amidation: Introduction of the carboxamide group via amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Involvement in pathways related to cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzisoxazole Derivatives: Other compounds with similar benzisoxazole structures.
Carboxamide Compounds: Compounds with carboxamide functional groups.
Uniqueness
3a,4,5,6,7a-Hexahydro-N-(2,6-dimethylphenyl)-1,2-benzisoxazole-3-carboxamide may have unique properties, such as higher potency, selectivity, or stability compared to similar compounds.
Eigenschaften
CAS-Nummer |
130403-06-4 |
---|---|
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-10-6-5-7-11(2)14(10)17-16(19)15-12-8-3-4-9-13(12)20-18-15/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
NOXRVHKRVQGPSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC3C2CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.